5-(1h-Indol-3-yl)-4-nitropent-4-en-1-yl acetate
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Overview
Description
5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate is a complex organic compound that features an indole ring, a nitro group, and an acetate ester. Indole derivatives are known for their significant biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate can be achieved through several synthetic routes. One common method involves the reaction of indole derivatives with nitroalkenes under specific conditions. The reaction typically requires a catalyst and a solvent such as methanol or dimethylformamide (DMF) . Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound’s structure makes it a potential candidate for drug development and therapeutic applications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
Similar compounds to 5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate include other indole derivatives such as:
5-(1H-Indol-3-yl)-1,3,4-oxadiazole-2-amines: Known for their diverse biological activities.
N-arylsulfonyl-3-acetylindole derivatives: Evaluated as HIV-1 inhibitors.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate is a complex organic compound notable for its unique structure, which includes an indole ring, a nitro group, and an acetate ester. This compound belongs to a class of indole derivatives that have been extensively studied for their significant biological activities, including antiviral, anticancer, and antimicrobial properties. The exploration of its biological activity is crucial for understanding its potential applications in pharmaceuticals and therapeutic interventions.
The molecular formula of this compound is C15H16N2O4, with a molecular weight of 288.30 g/mol. Below is a summary of its key chemical properties:
Property | Value |
---|---|
CAS No. | 19893-67-5 |
IUPAC Name | [(Z)-5-(1H-indol-3-yl)-4-nitropent-4-enyl] acetate |
InChI Key | KKHQNMJEDHUHCX-LCYFTJDESA-N |
Molecular Weight | 288.30 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The indole ring is known to bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects such as apoptosis in cancer cells or inhibition of viral replication.
Anticancer Activity
Research indicates that indole derivatives exhibit potent anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in several cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.
Antiviral Properties
The compound has shown promising activity against various viruses. It appears to inhibit viral replication by interfering with the viral life cycle at multiple stages, including entry and replication. Studies suggest that this compound may be effective against RNA viruses due to its ability to disrupt viral RNA synthesis .
Antimicrobial Effects
Indole derivatives, including this compound, have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Case Studies
Several studies have investigated the biological activity of related indole compounds:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that similar indole derivatives induced significant apoptosis in breast cancer cells through mitochondrial pathways .
- Antiviral Research : Research conducted on a series of indole derivatives showed that they inhibited the replication of HIV by targeting reverse transcriptase, suggesting a similar potential for this compound .
- Antimicrobial Efficacy : A comparative study found that various indole compounds exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 10 µg/mL .
Properties
CAS No. |
19893-67-5 |
---|---|
Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
[(Z)-5-(1H-indol-3-yl)-4-nitropent-4-enyl] acetate |
InChI |
InChI=1S/C15H16N2O4/c1-11(18)21-8-4-5-13(17(19)20)9-12-10-16-15-7-3-2-6-14(12)15/h2-3,6-7,9-10,16H,4-5,8H2,1H3/b13-9- |
InChI Key |
KKHQNMJEDHUHCX-LCYFTJDESA-N |
Isomeric SMILES |
CC(=O)OCCC/C(=C/C1=CNC2=CC=CC=C21)/[N+](=O)[O-] |
Canonical SMILES |
CC(=O)OCCCC(=CC1=CNC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
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